![molecular formula C20H19FN4O5S B2984241 N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide CAS No. 1296274-67-3](/img/no-structure.png)
N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide” is a chemical compound. It contains an isoxazole moiety, which is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole is commonly found in many commercially available drugs .
Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Compounds similar to the one mentioned have been synthesized for various material science applications. For instance, polymerizable phenolphthalein derivatives, closely related in structure to the target compound, have been synthesized to create color switchable materials. These materials are sensitive to pH changes and form hydrogels in aqueous solutions, showcasing potential applications in developing smart materials and sensors (Fleischmann et al., 2012).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, similar compounds have demonstrated significant biological activities. Benzimidazole and imidazole inhibitors, which share a core structure with the target compound, have shown nanomolar inhibitory effects against human histone deacetylases. These compounds present a promising avenue for cancer treatment, illustrating the potential for structurally related compounds to serve as therapeutic agents (Bressi et al., 2010).
Herbicidal Activity
Research into isoxazole-containing compounds has also highlighted their utility in agricultural sciences. A study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, a group closely related to the target compound, revealed significant herbicidal activity. This research points towards the application of these compounds in developing new herbicides, providing insights into how the target compound might be utilized in agricultural settings (Sun et al., 2020).
Supramolecular Chemistry
Additionally, isoxazole derivatives have been explored in supramolecular chemistry for creating responsive materials. For example, copolymers containing phenolphthalein and isoxazole units have been developed, which are sensitive to both temperature and pH. These materials' behavior can be modulated through cyclodextrin complexation, hinting at the target compound's potential applications in creating intelligent material systems (Fleischmann & Ritter, 2013).
Zukünftige Richtungen
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, it is always imperative to develop new eco-friendly synthetic strategies . This could include the development of alternate metal-free synthetic routes . Furthermore, the development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . This could lead to the synthesis of a new class of bioactive peptides .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide involves the reaction of 5-(bromomethyl)-3-isoxazolecarboxylic acid with benzylamine, followed by coupling with 4-(isobutyrylamino)phenol and subsequent deprotection to yield the final product.", "Starting Materials": [ "5-(bromomethyl)-3-isoxazolecarboxylic acid", "benzylamine", "4-(isobutyrylamino)phenol", "protecting and deprotecting reagents" ], "Reaction": [ "Step 1: 5-(bromomethyl)-3-isoxazolecarboxylic acid is reacted with benzylamine in the presence of a base to yield N-benzyl-5-(bromomethyl)isoxazole-3-carboxamide.", "Step 2: N-benzyl-5-(bromomethyl)isoxazole-3-carboxamide is coupled with 4-(isobutyrylamino)phenol in the presence of a coupling agent to yield N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide.", "Step 3: The protecting group on the amide nitrogen is removed using a deprotecting reagent to yield the final product, N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide." ] } | |
CAS-Nummer |
1296274-67-3 |
Produktname |
N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide |
Molekularformel |
C20H19FN4O5S |
Molekulargewicht |
446.45 |
IUPAC-Name |
ethyl 3-[[3-[(4-fluorophenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H19FN4O5S/c1-3-30-20(27)13-5-4-6-16(11-13)22-18(26)17-12(2)23-24-19(17)31(28,29)25-15-9-7-14(21)8-10-15/h4-11,25H,3H2,1-2H3,(H,22,26)(H,23,24) |
InChI-Schlüssel |
KZEBZWARHDEHBA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)F)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azabicyclo[2.2.1]heptan-1-ylmethanol](/img/structure/B2984158.png)
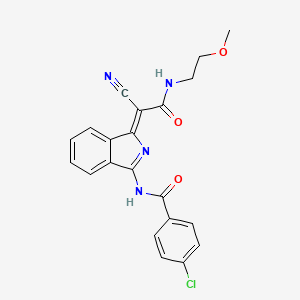
![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)
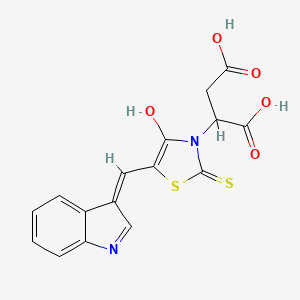
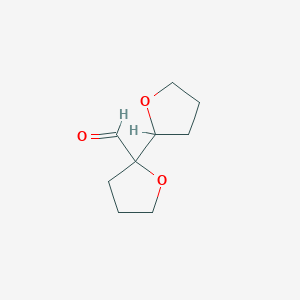
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2984165.png)
amine hydrochloride](/img/structure/B2984166.png)
![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)
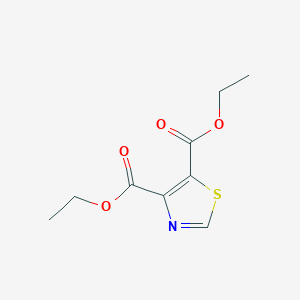
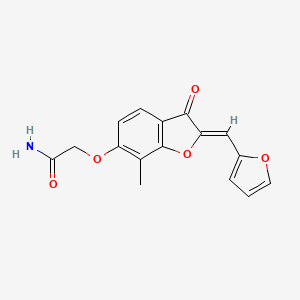
![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2984179.png)
![N-(sec-butyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2984181.png)